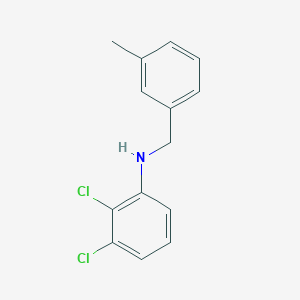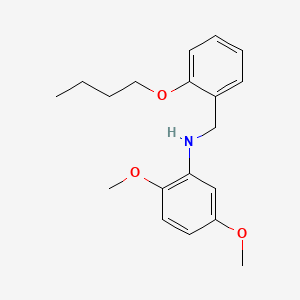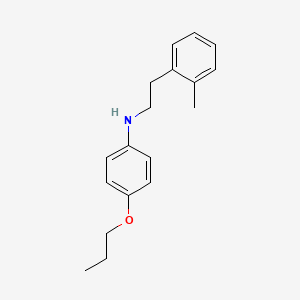![molecular formula C17H20ClNO2 B1385440 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline CAS No. 1040684-85-2](/img/structure/B1385440.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Vue d'ensemble
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline” is a specialty product used for proteomics research . It has a molecular formula of C17H20ClNO2 and a molecular weight of 305.8 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline” are not fully detailed in the sources I found. It has a molecular weight of 305.8 .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Interaction with N-Acetylcysteine : A study by Lindqvist, Kenne, and Lindeke (1991) explored the reaction between N-acetylcysteine and a compound related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, revealing the formation of several products depending on pH, concentration, and reaction time (Lindqvist et al., 1991).
Metabolic Ring Hydroxylation : Research by Gorrod and Patterson (1980) indicated the ring (4-C) hydroxylation of N,N-dialkylaniline derivatives, contributing to the understanding of metabolic pathways (Gorrod & Patterson, 1980).
Synthesis of Novel Derivatives : Dewangan et al. (2015) synthesized novel oxadiazole derivatives from a compound structurally similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, showing potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Biological Activities
Antimicrobial and Anthelmintic Evaluations : A study by Varshney, Husain, and Parcha (2014) focused on synthesizing and testing novel Schiff bases derived from a compound similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, revealing significant antibacterial and anthelmintic activities (Varshney et al., 2014).
Cytotoxic Compounds : A study by Medici, Owen, and Sflomos (1977) on chloro-, methoxy-, and methoxycarbonyl-derivatives of (bis-2-chloroethylamino)-phenols and -anilines, which are structurally related, discussed their potential as anti-tumor agents (Medici et al., 1977).
Photophysicochemical Properties : Kuruca et al. (2018) synthesized and characterized novel compounds, including ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups, and investigated their photophysical and photochemical properties (Kuruca et al., 2018).
Propriétés
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-15-6-4-5-14(12-15)19-9-10-21-16-7-8-17(18)13(2)11-16/h4-8,11-12,19H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIGHCOYZXESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)


